3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIMLFKCLBBZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153689 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-68-1 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Amino Acid Precursors
The amino group of β-amino acids such as 3-amino-3-(3-hydroxyphenyl)propanoic acid is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., NaHCO3 or triethylamine) in solvents like dioxane or dichloromethane. This step yields the Boc-protected amino acid intermediate.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3-amino-3-(3-hydroxyphenyl)propanoic acid + Boc2O, base | Boc-protected amino acid | Protects amino group, prevents side reactions |
Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Precursors
The precursor amino acid can be synthesized by several routes:
- Malonic acid condensation with 3-hydroxybenzaldehyde: A Knoevenagel-type condensation followed by amination yields the β-amino acid skeleton with the 3-hydroxyphenyl group.
- Michael addition of 3-hydroxyphenyl derivatives to acrylate esters: Reaction of 3-hydroxyphenyl amines with methyl acrylate or acrylic acid under reflux conditions in solvents like 2-propanol or water produces intermediates that can be hydrolyzed to the free acid.
| Method | Starting Materials | Key Conditions | Yield & Purity Notes |
|---|---|---|---|
| Malonic acid + 3-hydroxybenzaldehyde | Malonic acid, 3-hydroxybenzaldehyde | Base catalysis, reflux | Moderate to high yield, requires purification |
| Michael addition | 3-hydroxyphenyl amine, methyl acrylate | Reflux in 2-propanol or aqueous | Efficient, scalable for industrial use |
Stereoselective Synthesis
For the enantiomerically pure (S)- or (R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, chiral starting materials or chiral catalysts are employed:
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm structure and stereochemistry.
Summary Table of Preparation Methods
Research Findings and Notes
- The Boc protecting group is favored due to its stability under a variety of reaction conditions and ease of removal under acidic conditions.
- The 3-hydroxyphenyl substituent introduces potential for further functionalization and biological activity in derivatives.
- Stereochemical control is critical for pharmaceutical applications, as the (S)-enantiomer is often the biologically active form.
- Industrial synthesis methods optimize reaction conditions for yield and purity, often scaling up the Michael addition route due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[(Tert-butoxycarbonyl)amino]-3-(3-oxophenyl)propanoic acid.
Reduction: Formation of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid allows for modifications that can enhance biological activity against specific targets. The Boc group is particularly valuable in peptide synthesis, where it serves to protect the amino group during chemical reactions.
Histone Deacetylase Inhibition
Research indicates that β-amino acids can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression. Studies have shown that this compound selectively inhibits HDAC isoforms with varying potency:
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 14 |
| HDAC2 | 20 |
| HDAC3 | 25 |
| HDAC8 | >200 |
The inhibition of these enzymes suggests potential applications in cancer therapy, as altering gene expression profiles can induce apoptosis in cancer cells.
Antitumor Activity
In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in various cancer cell lines by modulating gene expression associated with cell cycle regulation and apoptosis. This positions the compound as a candidate for further development as an anticancer agent.
Neuroprotective Effects
Recent investigations suggest that β-amino acids may exhibit neuroprotective properties by modulating signaling pathways involved in neuronal survival and differentiation. This could be particularly relevant for developing treatments for neurodegenerative conditions.
Peptide Synthesis
The compound plays a crucial role in solid-phase peptide synthesis (SPPS). The Boc protecting group can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to create bioactive peptides.
Case Study: Synthesis of Bioactive Peptides
Peptides containing this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. This demonstrates the versatility of the compound in drug development.
Biochemical Research
In biochemical studies, this compound is valuable for investigating enzyme inhibition or protein-protein interactions. Its structural features enable the design of inhibitors that can modulate enzymatic activity.
Case Study: Enzyme Inhibition
Derivatives of this compound have been shown to act as competitive inhibitors for specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.
Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored, particularly in developing prodrugs that enhance bioavailability and target specificity. This application is crucial for improving the efficacy of therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The hydroxyl group can form hydrogen bonds and participate in various biochemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 3-hydroxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:
Key Findings :
- 4-Fluorophenyl analogs exhibit higher lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted LRRK2 inhibitors .
- The 3-hydroxyphenyl variant’s hydroxyl group confers polarity, improving solubility in polar solvents compared to cyanophenyl or thienyl derivatives .
- Thienyl analogs demonstrate unique anticancer activity due to sulfur-mediated interactions with cellular targets .
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, also known by its CAS number 500788-89-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.30 g/mol
- CAS Number : 500788-89-6
- Purity : Typically around 97% .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives of 3-(4-hydroxyphenyl)amino propanoic acid have shown significant antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 64 µg/mL depending on the specific derivative and target organism .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative A | MRSA | 1 - 8 |
| Derivative B | E. faecalis | 0.5 - 2 |
| Derivative C | E. coli | 8 - 64 |
The antimicrobial activity is believed to be due to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit protein synthesis. The presence of the hydroxyphenyl group is thought to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Properties
In addition to antimicrobial activity, there is emerging evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. For example, one study reported that certain β-amino acid derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro, which is a key mediator in inflammatory responses .
Case Studies
- Antimicrobial Screening : A study screened various derivatives against a library of clinically relevant pathogens and found that specific modifications in the phenyl ring significantly enhanced antimicrobial efficacy against Gram-positive bacteria while reducing activity against Gram-negative strains .
- In Vivo Models : In animal models, certain derivatives were shown to reduce inflammation and edema comparable to established anti-inflammatory drugs like tacrolimus. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. 1.1. What are the optimal conditions for synthesizing 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid?
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino groups with 3-hydroxyphenylpropanoic acid derivatives. Key steps include:
- Protection of the amino group : Use Boc anhydride (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to prevent side reactions .
- Coupling reactions : Dicyclohexylcarbodiimide (DCC) or HOBt-mediated activation ensures efficient amide bond formation .
- Deprotection : Hydrolysis of the Boc group under acidic conditions (e.g., TFA in dichloromethane) yields the final product.
Critical parameters : pH control during deprotection (to avoid β-elimination) and inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic -OH group .
Q. 1.2. How can the purity and structural integrity of this compound be validated?
- Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 254 nm is standard. Mobile phases often combine acetonitrile and 0.1% TFA in water .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and phenolic -OH (δ ~9.5 ppm). FT-IR detects carbonyl stretches (C=O at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (theoretical [M+H]⁺: ~322.3 g/mol) .
Q. 1.3. What are the solubility and stability considerations for this compound in aqueous buffers?
- Solubility : Poor in water due to the hydrophobic Boc group. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For biological assays, dilute to <1% DMSO in PBS (pH 7.4) .
- Stability : Susceptible to hydrolysis under basic conditions. Store at -20°C in anhydrous DMSO, shielded from light to prevent phenolic oxidation .
Advanced Research Questions
Q. 2.1. How does the stereochemistry at the 3-position influence bioactivity?
- Stereochemical impact : The (R)- or (S)-configuration alters binding affinity to targets like enzymes or receptors. For example, (R)-enantiomers of similar Boc-protected amino acids show enhanced inhibition of proteases compared to (S)-forms .
- Methodology : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) resolves enantiomers. Activity assays (e.g., enzyme kinetics) correlate configuration with potency .
Q. 2.2. What strategies mitigate interference from the 3-hydroxyphenyl group in metal-catalyzed reactions?
- Chelation issues : The phenolic -OH can deactivate catalysts (e.g., Pd in cross-couplings). Solutions include:
Q. 2.3. How can computational modeling predict interactions between this compound and biological targets?
- Docking studies : Tools like AutoDock Vina model binding to receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the phenolic -OH and His residues in active sites .
- MD simulations : Assess stability of Boc group removal in simulated physiological conditions (e.g., implicit solvent models at pH 7.4) .
Q. 2.4. How to resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Validation : Reproduce experiments with standardized protocols (e.g., Eurofins Panlabs kinase profiling) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
